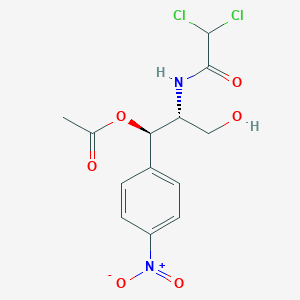

氯霉素 1-乙酸酯

描述

Chloramphenicol 1-acetate is a derivative of chloramphenicol, an antibiotic that inhibits bacterial protein synthesis. It is known that chloramphenicol and its derivatives bind to bacterial ribosomes, specifically the peptidyl transferase center, and prevent the formation of peptide bonds, which is essential for protein synthesis . Chloramphenicol acetyltransferase (CAT) is an enzyme that confers resistance to chloramphenicol by acetylating it, thereby preventing its binding to the ribosome .

Synthesis Analysis

The synthesis of chloramphenicol derivatives, such as 3-(bromoacetyl)chloramphenicol, involves the modification of chloramphenicol to probe the active site of CAT . This synthesis has been used to understand the mechanism of action of CAT and the resistance it confers. Additionally, chloramphenicol derivatives have been synthesized for various purposes, including the asymmetric synthesis of α-hydroxy chiral alcohols via intramolecular Michael additions, demonstrating the versatility of chloramphenicol as a starting material for chemical transformations .

Molecular Structure Analysis

The molecular structure of chloramphenicol acetyltransferase, which interacts with chloramphenicol derivatives, has been resolved at high resolution. The enzyme is a trimer with a distinctive fold, and the active site is located at the subunit interface. The binding sites for chloramphenicol and CoA have been characterized, revealing that substrates approach the active site from opposite sides of the molecule . The structure of CAT has been further refined, providing detailed insights into the interactions between chloramphenicol and the enzyme .

Chemical Reactions Analysis

Chloramphenicol can undergo various chemical reactions, including acetylation by CAT. The enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to chloramphenicol, which is a key step in bacterial resistance . Chloramphenicol also mediates superoxide production in Photosystem II by accepting electrons and transferring them to molecular oxygen, leading to superoxide production and enhancing photodamage .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloramphenicol and its derivatives are closely related to their biological activities. For instance, the binding of chloramphenicol and its acetylated derivatives to bacterial ribosomal subunits is a critical aspect of its mechanism of action, as the acetylated derivatives do not bind to the ribosomes, rendering them ineffective . The ability of chloramphenicol to mediate superoxide production also reflects its chemical properties, particularly its role as an electron acceptor in biological systems .

科学研究应用

Bacterial Resistance Mechanisms : Chloramphenicol is a potent inhibitor of bacterial protein biosynthesis. However, bacterial pathogens have developed resistance mechanisms against it, including chloramphenicol acetyltransferases (CATs), specific exporters, and multidrug transporters. These mechanisms are crucial for understanding the distribution and spread of resistance even without selective pressure from chloramphenicol use (Schwarz et al., 2004).

Analytical Methods for Detection : Chloramphenicol has been detected in various food products like honey, shrimp, and poultry meat using liquid chromatography coupled with mass spectrometry. This method is essential for monitoring compliance with regulations prohibiting chloramphenicol use in food-producing animals (Douny et al., 2013).

Sensor Development for Chloramphenicol Detection : A biomimetic piezoelectric quartz crystal sensor with a chloramphenicol-imprinted polymer sensing layer has been developed. This sensor shows potential for the sensitive and selective detection of chloramphenicol residues in food products, highlighting its importance in food safety and quality control (Ebarvia et al., 2015).

Pharmacological Effects : Recent research has found that chloramphenicol can inhibit the hypoxia inducible factor-1 alpha pathway in non-small cell lung cancer cells. This discovery suggests a potential clinical value of chloramphenicol in treating conditions involving infections, inflammation, and cancer cell stemness (Hsu et al., 2019).

安全和危害

Chloramphenicol, the parent compound of Chloramphenicol 1-acetate, is known to have severe adverse effects, such as bone marrow toxicity . It is not widely used due to these risks . The safety and hazards of Chloramphenicol 1-acetate specifically are not well-documented and would require further investigation.

属性

IUPAC Name |

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYAPUCXWINQDH-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945897 | |

| Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloramphenicol 1-acetate | |

CAS RN |

23214-93-9 | |

| Record name | N-[(1R,2R)-2-(Acetyloxy)-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

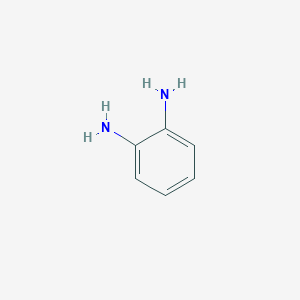

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)